molecular formula C14H12Cl4N4O B2473265 3,4,5,6-tetrachloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)pyridine-2-carboxamide CAS No. 1015917-24-4

3,4,5,6-tetrachloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)pyridine-2-carboxamide

Cat. No.: B2473265
CAS No.: 1015917-24-4
M. Wt: 394.08
InChI Key: BWXNQJPAJOWRHM-UHFFFAOYSA-N
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Description

3,4,5,6-tetrachloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)pyridine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with four chlorine atoms and a carboxamide group attached to a pyrazole ring. The presence of these functional groups makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-tetrachloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of pyridine derivatives followed by the introduction of the pyrazole ring through cyclization reactions. The reaction conditions often require the use of strong chlorinating agents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired purity levels for further applications.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-tetrachloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the carboxamide group.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3,4,5,6-tetrachloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)pyridine-2-carboxamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3,4,5,6-tetrachloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)pyridine-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    3,4,5,6-tetrachloropyridine-2-carboxamide: Lacks the pyrazole ring, making it less versatile in certain applications.

    N-(1-cyclopentyl-1H-pyrazol-5-yl)pyridine-2-carboxamide: Does not have the chlorine substitutions, affecting its reactivity and binding properties.

Uniqueness

3,4,5,6-tetrachloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)pyridine-2-carboxamide stands out due to its combination of chlorine substitutions and the pyrazole ring, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3,4,5,6-tetrachloro-N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl4N4O/c15-9-10(16)12(21-13(18)11(9)17)14(23)20-8-5-6-19-22(8)7-3-1-2-4-7/h5-7H,1-4H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXNQJPAJOWRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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